molecular formula C11H12ClNO3S B2662083 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 896020-85-2

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2662083
CAS RN: 896020-85-2
M. Wt: 273.73
InChI Key: LZMLIMWLBRIHHD-UHFFFAOYSA-N
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Description

“3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is a chemical compound. It has been mentioned in the context of G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound has been described in the context of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular formula of “3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is C11H12ClNO3S. Unfortunately, the specific structural details of this compound are not available in the search results.

Scientific Research Applications

Material Science and Chemistry

  • The synthesis of ordered polyamides through direct polycondensation highlights the relevance of structurally specific benzamides in designing novel polymeric materials. These materials demonstrate potential applications in creating ordered structures with inherent viscosities, indicating their utility in engineering and material sciences (Ueda & Sugiyama, 1994).

Crystal Structure and Molecular Analysis

  • Detailed crystal structure analysis and spectroscopic studies of benzamide derivatives reveal their complex molecular geometry and electronic properties. These studies provide insights into the molecular behaviors of benzamides, aiding in the development of materials and compounds with specific properties (Demir et al., 2016).

Environmental Science

  • Research into the photocatalytic degradation of environmental pollutants highlights the role of benzamide derivatives in enhancing the efficiency of pollutant degradation processes. These findings suggest potential applications in environmental remediation technologies (Torimoto et al., 1996).

Pharmacological Research

  • The synthesis of novel fluorescence probes based on benzamide derivatives for reliably detecting reactive oxygen species indicates the application of these compounds in biological and chemical research. Such probes can help in understanding oxidative stress and its implications for health and disease (Setsukinai et al., 2003).

Molecular Rearrangements and Synthesis

  • Studies on the rearrangement of benzoxazine-ones to quinazolinediones via an isocyanate carboxamide intermediate underscore the chemical versatility of benzamide derivatives. Such transformations are crucial for synthesizing a wide range of chemical compounds with varied biological and pharmacological activities (Azizian et al., 2000).

Supramolecular Chemistry

  • The synthesis and gelation behavior of N-(thiazol-2-yl) benzamide derivatives underline their significance in the development of supramolecular gelators. These compounds' ability to form stable gels through non-covalent interactions opens up new avenues for material science, particularly in designing novel gel-based systems (Yadav & Ballabh, 2020).

Mechanism of Action

The compound has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

properties

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-9-3-1-2-8(6-9)11(14)13-10-4-5-17(15,16)7-10/h1-3,6,10H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMLIMWLBRIHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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